![molecular formula C7H7N3O B11922907 (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the formation of the pyrazolopyridine core followed by functionalization at the 4-position. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity . Another approach involves the treatment of diphenylhydrazone and pyridine with iodine, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functional group transformations can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the 4-position .
Scientific Research Applications
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound’s pyrazolo portion acts as a hydrogen bond center, while the pyridine ring participates in π–π stacking interactions with aromatic amino acids in the target protein .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[1,5-a]pyridine
Uniqueness
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-3,11H,4H2,(H,8,9,10) |
InChI Key |
LLHCCIQTAVQMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CO)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


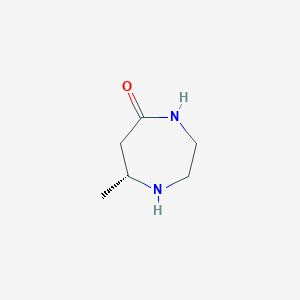

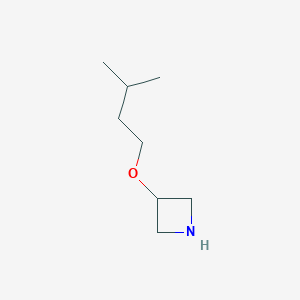


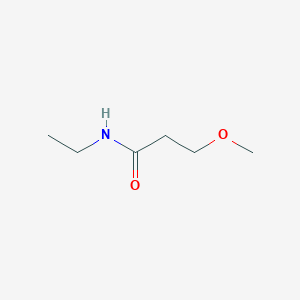

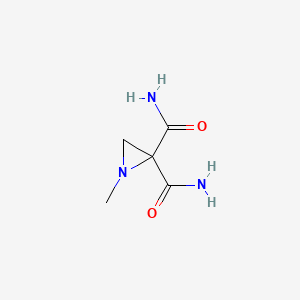

![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)

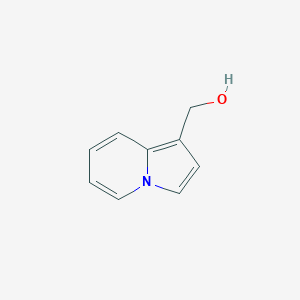
![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)

